6-Acrylamidohexanoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 288649. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

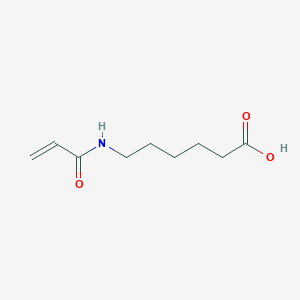

2D Structure

3D Structure

Properties

IUPAC Name |

6-(prop-2-enoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-8(11)10-7-5-3-4-6-9(12)13/h2H,1,3-7H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQWCPXBLNGTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314796 | |

| Record name | 6-Acrylamidohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20766-85-2 | |

| Record name | 20766-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Acrylamidohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acrylamidohexanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Acrylamidohexanoic Acid: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the core chemical properties of 6-Acrylamidohexanoic Acid, tailored for researchers, scientists, and drug development professionals. The guide details its synthesis, analytical characterization, and key applications, with a focus on its role in the formation of pH-responsive hydrogels for drug delivery and as a crucial reagent in advanced imaging techniques like expansion microscopy.

Core Chemical Properties

This compound is a bifunctional molecule featuring a terminal carboxylic acid and an acrylamide group. This unique structure allows it to act as a versatile monomer in polymerization reactions and as a linker for bioconjugation.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 6-(prop-2-enoylamino)hexanoic acid | [1] |

| Synonyms | 6-(acryloylamino)hexanoic acid, N-Acryloyl-6-aminocaproic acid | [2] |

| CAS Number | 20766-85-2 | [1] |

| Molecular Formula | C₉H₁₅NO₃ | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 89 °C | |

| Boiling Point | 417.5 ± 37.0 °C (Predicted) | |

| Density | 1.072 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.75 ± 0.10 (Predicted) | |

| Solubility | Soluble in Methanol |

Synthesis and Purification

The primary synthetic route to this compound involves the acylation of 6-aminohexanoic acid with acryloyl chloride.

Synthesis of this compound: Experimental Protocol

This protocol is adapted from a standard Schotten-Baumann reaction.

Materials:

-

6-Aminohexanoic acid

-

Acryloyl chloride

-

Sodium carbonate

-

Dioxane

-

Water

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Ice

Procedure:

-

Dissolve 6-aminohexanoic acid and sodium carbonate in water and cool the solution in an ice/NaCl bath.[3]

-

Separately, dissolve acryloyl chloride in dioxane.[3]

-

Add the acryloyl chloride solution dropwise to the cooled amino acid solution with vigorous stirring.

-

After the addition is complete, allow the reaction to stir for a specified time at room temperature.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a low pH.

-

Extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Purification: Recrystallization

Purification of the crude this compound is typically achieved by recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[4][5][6]

General Recrystallization Protocol:

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.[5]

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals.

Analytical Characterization

Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the molecular structure. A representative ¹H-NMR spectrum of this compound would show characteristic peaks for the vinyl protons of the acryloyl group, the methylene protons of the hexanoic acid chain, and the amide proton.

Typical ¹H-NMR Data: A published ¹H-NMR spectrum for this compound is available for reference.[7]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, the C=O stretching of the carboxylic acid, and the C=C stretching of the vinyl group. This non-destructive technique is suitable for analyzing the compound in its solid state.[8][9]

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in various scientific disciplines.

pH-Responsive Hydrogels for Drug Delivery

This compound can be polymerized, often with other monomers, to form hydrogels. The presence of the carboxylic acid group imparts pH-sensitivity to these hydrogels.[10][11][12] At pH values above the pKa of the carboxylic acid, the carboxylate groups become deprotonated, leading to electrostatic repulsion and swelling of the hydrogel. This property can be exploited for the controlled release of therapeutic agents.[11][13]

References

- 1. This compound | C9H15NO3 | CID 324200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 20766-85-2 [sigmaaldrich.com]

- 3. repositum.tuwien.at [repositum.tuwien.at]

- 4. mt.com [mt.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound(20766-85-2) 1H NMR spectrum [chemicalbook.com]

- 8. Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of pH-Responsive Hydrogels Based on Chondroitin Sulfate/Alginate for Oral Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Application of Hydrogels in Drug Delivery [ebrary.net]

An In-depth Technical Guide to the Synthesis and Purification of 6-Acrylamidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 6-acrylamidohexanoic acid, a valuable monomer in the development of functional polymers for biomedical applications. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for purification and characterization.

Introduction

This compound is a bifunctional monomer containing a terminal vinyl group, capable of undergoing polymerization, and a carboxylic acid moiety, which can be used for further chemical modification or to impart pH-responsive properties to polymers. Its synthesis is primarily achieved through the acylation of 6-aminocaproic acid with acryloyl chloride via the Schotten-Baumann reaction. Careful control of reaction conditions and a robust purification strategy are essential to obtain a high-purity product suitable for downstream applications in drug delivery, tissue engineering, and diagnostics.

Synthesis of this compound

The synthesis of this compound is typically performed under Schotten-Baumann conditions, which involve the reaction of an amine with an acid chloride in the presence of a base in a biphasic system.[1][2] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3][4]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a documented synthesis procedure.[5]

Materials:

-

6-Aminocaproic acid

-

Sodium carbonate (Na₂CO₃)

-

Acryloyl chloride

-

Dioxane

-

Water (deionized)

-

Concentrated Hydrochloric acid (HCl)

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 6-aminocaproic acid and sodium carbonate in water.

-

Cool the solution in an ice/salt bath to 0-5 °C.

-

In a separate beaker, dissolve acryloyl chloride in dioxane.

-

Add the acryloyl chloride solution dropwise to the cooled aqueous solution of 6-aminocaproic acid and sodium carbonate under vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.[5]

-

After the reaction, acidify the solution with concentrated HCl. This will cause the product to precipitate out of the solution.[5]

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes.

| Parameter | Value | Reference |

| Molar Ratio (6-Aminocaproic Acid : Acryloyl Chloride : Na₂CO₃) | 1 : 1.1 : 2 | [5] |

| Purity (by Neutralization titration) | >98.0% | [6] |

| Melting Point | 87.0 - 91.0 °C | [6] |

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, byproducts such as acrylic acid, and salts. A multi-step purification strategy is recommended.

Purification Workflow

Caption: Purification workflow for this compound.

Detailed Purification Protocols

This is the primary and most effective initial purification step. As the synthesis is performed under basic conditions, the carboxylic acid product exists as a water-soluble carboxylate salt.

Procedure:

-

Following the 2-hour reaction time, cool the reaction mixture in an ice bath.

-

Slowly add concentrated HCl while monitoring the pH with a pH meter or pH paper.

-

Continue adding acid until the pH of the solution is approximately 2-3.

-

The this compound will precipitate as a white solid as it is protonated and becomes less water-soluble.[5]

-

Stir the cold suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake with several portions of cold deionized water to remove sodium chloride and other water-soluble impurities.

-

Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid potential polymerization.

Recrystallization can be employed to further purify the product. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Suggested Solvent Systems:

-

Water: this compound has some solubility in hot water and is less soluble in cold water, making water a potential recrystallization solvent.

-

Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate. If the product is too soluble, slowly add hexane (a non-solvent) until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.

General Recrystallization Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent (or solvent system) until the solid just dissolves.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

For applications requiring very high purity, silica gel column chromatography can be used. Given the polar nature of the carboxylic acid, a polar mobile phase will be required.

Suggested Conditions:

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) or ethyl acetate. For example, starting with 100% DCM and gradually increasing the percentage of methanol (e.g., up to 10-20%). A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to keep the carboxylic acid protonated and improve the peak shape.

General Column Chromatography Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the chosen mobile phase, gradually increasing the polarity.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₃ | |

| Molecular Weight | 185.22 g/mol | |

| Appearance | White to almost white powder or crystals | [6] |

| Melting Point | 87.0 - 91.0 °C | [6] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. Key expected signals include those for the vinyl protons, the methylene protons of the hexanoic acid chain, and the amide proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (amide and carboxylic acid), the vinyl carbons, and the methylene carbons of the aliphatic chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the C=C stretch of the vinyl group.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a reliable and scalable method. The purification of the product, primarily through acid-base workup and precipitation, is critical for obtaining a high-purity monomer. For applications demanding the highest purity, recrystallization or column chromatography can be employed. Proper characterization is essential to confirm the structure and purity of the final product, ensuring its suitability for advanced research and development in the fields of materials science and drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]

- 3. mt.com [mt.com]

- 4. This compound | C9H15NO3 | CID 324200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epub.jku.at [epub.jku.at]

- 6. What are the different phases of column chromatography? | AAT Bioquest [aatbio.com]

6-Acrylamidohexanoic Acid molecular weight and formula

This document provides core technical data on 6-Acrylamidohexanoic Acid, a bifunctional molecule incorporating a vinyl group and a carboxylic acid, making it a valuable monomer for the synthesis of functional polymers and hydrogels used in biomedical and pharmaceutical research.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

| Parameter | Value | Reference |

| Molecular Formula | C9H15NO3 | [1][2] |

| Molecular Weight | 185.22 g/mol | [1][2][3] |

Molecular Structure and Connectivity

This compound is comprised of two key functional moieties: an acrylamide group and a hexanoic acid group. The acrylamide provides a polymerizable vinyl group, while the hexanoic acid offers a terminal carboxylic acid for further conjugation or to impart pH-responsive properties. The connectivity of these components is illustrated in the diagram below.

Caption: Logical diagram of this compound's functional components.

References

6-Acrylamidohexanoic Acid CAS number 20766-85-2

An In-depth Technical Guide to 6-Acrylamidohexanoic Acid (CAS 20766-85-2)

Introduction

This compound, identified by CAS number 20766-85-2, is a bifunctional monomer of significant interest in the fields of polymer chemistry, materials science, and drug delivery. This molecule uniquely combines a polymerizable acrylamide group with a functional carboxylic acid moiety, linked by a six-carbon aliphatic chain. This architecture makes it an ideal building block for the synthesis of "smart" polymers and hydrogels that can respond to external stimuli, particularly pH. Its ability to participate in polymerization and to provide sites for further chemical modification has led to its use in creating advanced materials for biomedical applications, including self-healing hydrogels, controlled-release drug delivery systems, and biocompatible coatings. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 20766-85-2 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₅NO₃ | [1][2][4][5] |

| Molecular Weight | 185.22 g/mol | [1][2][4][5] |

| IUPAC Name | 6-(prop-2-enoylamino)hexanoic acid | [4] |

| Synonyms | 6-(acryloylamino)hexanoic acid, A6ACA | [2][3][6] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 87.0 to 91.0 °C | [1] |

| Boiling Point | 160°C at 0.2 mmHg | [3] |

| Purity | >98.0% | [1] |

| Storage | Room Temperature, sealed in a dry, cool, and dark place | [1][2][7] |

| InChI Key | SAQWCPXBLNGTCC-UHFFFAOYSA-N | [2][4][8] |

| SMILES | C=CC(=O)NCCCCCC(=O)O | [7][8] |

Spectral Data and Characterization

Characterization of this compound is typically performed using standard analytical techniques. While specific spectra are lot-dependent, the expected spectral features are well-defined by its chemical structure.

| Technique | Expected Features | Reference |

| ¹H NMR | Signals corresponding to the vinyl protons (CH₂=CH-) of the acrylamide group, a peak for the amide proton (-NH-), multiplets for the aliphatic chain protons (- (CH₂)₅-), and a signal for the carboxylic acid proton (-COOH), which may be broad and exchangeable. | [8][9] |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, signals for the vinyl carbons, and multiple signals for the carbons in the hexanoic acid chain. | [8] |

| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C=C stretching (alkene), and broad O-H stretching (carboxylic acid). | [6][10] |

| Mass Spec | A molecular ion peak (M+) corresponding to the molecular weight of 185.22, along with characteristic fragmentation patterns resulting from the loss of functional groups. | [8][10] |

Synthesis and Polymerization

This compound is primarily used as a monomer in the synthesis of functional polymers and hydrogels. Free-radical polymerization is the most common method employed.

Caption: Workflow for free-radical polymerization of this compound to form a hydrogel.

Experimental Protocol: Synthesis of a pH-Responsive Hydrogel

This protocol provides a generalized method for synthesizing a poly(this compound) hydrogel based on common literature procedures.[6][11]

Materials:

-

This compound (Monomer)

-

Tetraethylene glycol diacrylate (TEGDA) (Crosslinker)

-

Ammonium persulfate (APS) (Initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

-

Deionized water (Solvent)

-

Nitrogen gas for degassing

Procedure:

-

Monomer Solution Preparation: In a glass vial, dissolve a specific amount of this compound and a molar percentage of TEGDA crosslinker in deionized water to achieve the desired final polymer concentration.

-

Degassing: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Initiation: To the degassed solution, add the initiator, APS (as a freshly prepared aqueous solution), followed by the accelerator, TEMED. The amount of initiator will determine the polymerization rate and polymer molecular weight.

-

Polymerization: Quickly vortex the solution after adding the initiator and accelerator. Allow the vial to stand at room temperature. Gelation should occur within minutes to an hour, forming a solid hydrogel.

-

Purification: Once formed, the hydrogel is removed and placed in a large volume of deionized water. The water should be changed periodically over several days to dialyze out unreacted monomers, initiator, and any soluble oligomers.

-

Equilibration: The purified hydrogel can then be equilibrated in a buffer of the desired pH for characterization or application.

Other advanced polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be employed for more precise control over the polymer architecture and molecular weight distribution.[12][13]

Key Applications and Research Highlights

The dual functionality of this compound makes it a versatile monomer for several advanced applications.

pH-Responsive Hydrogels

Polymers derived from this compound contain pendant carboxylic acid groups. These groups are protonated at low pH, allowing for strong hydrogen bonding between polymer chains, resulting in a collapsed, less swollen state. At higher pH (above the pKa of the carboxylic acid), these groups deprotonate to form carboxylates. The resulting electrostatic repulsion between the negatively charged chains, combined with increased osmotic pressure, causes the hydrogel network to expand and swell significantly.[14][15] This property is highly valuable for creating materials that can release a payload in response to a specific physiological pH.

Caption: pH-dependent conformational change of poly(this compound) chains.

Self-Healing and High-Strength Materials

The carboxylic acid and amide groups in poly(this compound) are excellent hydrogen bond donors and acceptors. This feature has been exploited to create self-healing hydrogels, often in combination with other polymers like polyvinyl alcohol (PVA) or carboxymethyl chitosan (CMCS).[6][14] These hydrogen bonds act as reversible crosslinks, allowing the material to autonomously repair damage. When cut, the polymer chains at the interface can re-establish these non-covalent interactions, restoring the material's integrity.[6] The incorporation of this monomer can significantly increase the mechanical strength and strain of hydrogels.[6][14]

Drug Delivery Systems

The pH-responsive nature of these hydrogels makes them excellent candidates for targeted drug delivery.[15][16] For instance, a drug can be loaded into the hydrogel in its collapsed state and then released in the higher pH environment of the small intestine.[15] The biocompatibility of polymers containing this monomer further enhances their suitability for biomedical applications. Adhesive-based drug delivery systems, such as patches, can also leverage these polymers to control drug release and improve pharmacokinetics.[17]

Bioconjugation and Expansion Microscopy

While this compound itself is used for polymerization, its succinimidyl ester (SE) derivative, known as Acryloyl-X, SE, is a critical reagent in biotechnology.[18][19] This derivative is amine-reactive and is used to covalently attach a polymerizable acrylamide group to proteins and other biomolecules.[18] A key application is in super-resolution imaging techniques like Expansion Microscopy (ExM). In this technique, proteins within a fixed tissue sample are labeled with Acryloyl-X, SE. This allows the proteins to be covalently anchored into a polyacrylamide hydrogel that is synthesized in situ. The hydrogel is then physically expanded, isotropically separating the fluorescently labeled proteins and enabling nanoscale imaging on conventional microscopes.[18]

Caption: Use of an amine-reactive derivative for anchoring proteins into a hydrogel matrix.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this chemical.

| Hazard Class | GHS Code | Description | Reference |

| Pictogram | GHS07 | Exclamation Mark | [2][4] |

| Signal Word | Warning | [2][4] | |

| Skin Irritation | H315 | Causes skin irritation | [2][4] |

| Eye Irritation | H319 | Causes serious eye irritation | [2][4] |

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3]

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[3]

-

In case of skin contact, wash with plenty of soap and water.[1][20]

-

In case of eye contact, rinse cautiously with water for several minutes.[3]

Conclusion

This compound is a highly versatile functional monomer with significant utility for researchers in materials science and drug development. Its unique combination of a polymerizable group and a pH-sensitive carboxylic acid allows for the straightforward synthesis of advanced hydrogels with tunable properties. Key applications in pH-responsive systems, self-healing materials, and as a platform for bioconjugation underscore its importance as a building block for the next generation of smart materials and biomedical devices. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. This compound | 20766-85-2 | TCI AMERICA [tcichemicals.com]

- 2. This compound | 20766-85-2 [sigmaaldrich.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | C9H15NO3 | CID 324200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. 20766-85-2|this compound|BLD Pharm [bldpharm.com]

- 8. This compound(20766-85-2) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. lehigh.edu [lehigh.edu]

- 11. epub.jku.at [epub.jku.at]

- 12. researchgate.net [researchgate.net]

- 13. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers Publishing Partnerships | Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry [frontierspartnerships.org]

- 17. Adhesive Drug Delivery: Top Benefits, Components & Applications [arxpharma.com]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. Acryloyl-X, SE (6-((acryloyl)amino)hexanoic acid, succinimidyl ester) 5 mg | Contact Us [thermofisher.com]

- 20. This compound | 20766-85-2 | TCI Deutschland GmbH [tcichemicals.com]

6-Acrylamidohexanoic Acid: A Versatile Moiety in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acrylamidohexanoic acid is a bifunctional molecule increasingly utilized in various domains of scientific research, including materials science, biochemistry, and targeted therapeutics. Its structure, featuring a terminal carboxylic acid and an acrylamide group, provides a versatile platform for polymerization, bioconjugation, and surface modification. This guide details the core applications of this compound, presenting quantitative data, experimental protocols, and visual workflows to support its implementation in a research setting.

Core Applications of this compound

The unique chemical properties of this compound and its derivatives underpin its utility in three primary research areas: the formation of stimuli-responsive hydrogels, the covalent modification of proteins and other biomolecules, and the functionalization of surfaces for advanced material development.

pH-Responsive Hydrogel Formation

This compound can be polymerized to form hydrogels with pH-sensitive properties. The carboxylic acid groups along the polymer backbone can be protonated or deprotonated in response to changes in environmental pH. In acidic conditions, the carboxyl groups are protonated, leading to a more collapsed hydrogel structure. Conversely, in neutral to basic conditions, the carboxyl groups are deprotonated, resulting in electrostatic repulsion between the polymer chains and causing the hydrogel to swell. This property is of significant interest for applications in drug delivery, tissue engineering, and as smart materials.

The swelling behavior of hydrogels is a critical parameter for their application. The following table summarizes the equilibrium swelling ratios of hydrogels composed of acrylamide and acrylic acid, which are structurally similar to polymerized this compound, at various pH values. The swelling ratio (SR) is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

| Hydrogel Composition (Acrylamide:Acrylic Acid) | pH | Equilibrium Swelling Ratio (g/g) | Reference |

| 90:10 | 2.2 | 15.2 | [1] |

| 90:10 | 5.8 | 45.7 | [1] |

| 90:10 | 7.4 | 120.3 | [1] |

| 70:30 | 2.2 | 12.8 | [1] |

| 70:30 | 5.8 | 68.4 | [1] |

| 70:30 | 7.4 | 185.1 | [1] |

This protocol describes the free-radical polymerization of this compound to form a hydrogel.

Materials:

-

This compound (monomer)

-

N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Dissolve 1.85 g (10 mmol) of this compound and 0.0154 g (0.1 mmol) of MBA in 10 mL of deionized water in a reaction vessel.

-

Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

While maintaining the nitrogen atmosphere, add 40 µL of a 10% (w/v) aqueous solution of APS.

-

Add 10 µL of TEMED to catalyze the polymerization reaction.

-

Gently mix the solution and allow it to polymerize at room temperature for 2 hours, or until a solid gel is formed.

-

The resulting hydrogel can be removed from the reaction vessel and washed extensively with deionized water to remove any unreacted components.

Bioconjugation and Protein Modification

The succinimidyl ester of this compound, commonly known as Acryloyl-X, SE, is a powerful tool for bioconjugation.[2] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines on proteins and other biomolecules to form stable amide bonds. This reaction attaches the acrylamide moiety to the biomolecule, which can then be co-polymerized into a polyacrylamide hydrogel. This is the fundamental principle behind super-resolution imaging techniques like Expansion Microscopy (ExM).[2]

The efficiency of protein labeling with amine-reactive reagents like Acryloyl-X, SE is crucial for downstream applications. The following table provides representative data on the conjugation efficiency of NHS esters to proteins.

| Protein | NHS-Ester Reagent | Molar Ratio (Reagent:Protein) | Labeling Efficiency (%) |

| Bovine Serum Albumin (BSA) | Fluorescein-NHS | 10:1 | ~85 |

| IgG Antibody | Biotin-NHS | 20:1 | ~75 |

| Lysozyme | Cy5-NHS | 5:1 | ~90 |

Note: Data is representative and actual efficiency can vary based on reaction conditions and the specific protein.

This protocol outlines the key steps for anchoring proteins in a biological sample to a swellable hydrogel using Acryloyl-X, SE.

Materials:

-

Fixed biological sample (e.g., cells on a coverslip)

-

Acryloyl-X, SE (Thermo Fisher A20770)

-

Phosphate-buffered saline (PBS)

-

Monomer solution (e.g., sodium acrylate, acrylamide, N,N'-methylenebisacrylamide in PBS)

-

Gelling solution (monomer solution with APS and TEMED)

-

Digestion buffer (e.g., with Proteinase K)

-

Deionized water

Procedure:

-

Anchoring: Incubate the fixed sample with a 0.1 mg/mL solution of Acryloyl-X, SE in PBS overnight at room temperature to allow the NHS ester to react with primary amines on proteins.

-

Washing: Wash the sample three times with PBS to remove unreacted Acryloyl-X, SE.

-

Gelation: Infiltrate the sample with the gelling solution and incubate at 37°C for at least 30 minutes to allow for in situ polymerization of the hydrogel.

-

Digestion: Transfer the gel-sample composite to a digestion buffer and incubate for several hours at 37°C. This step mechanically homogenizes the sample, allowing for isotropic expansion.

-

Expansion: Place the digested gel in deionized water. The gel will expand as it absorbs water. The water should be exchanged several times to ensure maximal expansion.

Surface Modification and Functionalization

This compound can be used to modify the surfaces of various materials, imparting new functionalities. This is typically achieved by grafting poly(this compound) onto the surface, creating a brush-like polymer layer. The pendant carboxyl groups can then be used to covalently immobilize proteins, peptides, or other molecules of interest. This approach is valuable for creating biocompatible surfaces, biosensors, and platforms for cell culture and diagnostics.

The density of the grafted polymer and the subsequent protein immobilization capacity are key metrics for surface functionalization.

| Surface | Grafting Method | Grafting Density (µg/cm²) | Immobilized Protein | Immobilization Capacity (ng/cm²) |

| Polysulfone | Plasma-initiated grafting | 12.4 | - | - |

| Gold | Thiol self-assembly | ~2-5 | Bovine Serum Albumin | ~250-500 |

| PVDF | Electron beam grafting | 95.5 (mg/m²) | Bovine Serum Albumin | - |

Note: Data is compiled from studies on similar acrylic acid grafting and protein immobilization systems.

This protocol describes a general method for grafting poly(acrylic acid) to a surface and subsequent protein immobilization.

Part 1: Surface Grafting

-

Surface Activation: Activate the substrate surface using an appropriate method (e.g., plasma treatment, UV irradiation, or chemical activation) to generate reactive sites.

-

Grafting Reaction: Immerse the activated substrate in an aqueous solution of this compound (e.g., 5-20% v/v) containing a chemical initiator (e.g., ceric ammonium sulfate) at a controlled temperature (e.g., 35-45°C) for a defined period (e.g., 1-3 hours).

-

Washing: Thoroughly wash the grafted surface with deionized water to remove any non-covalently bound polymer.

Part 2: Protein Immobilization

-

Carboxyl Group Activation: Activate the carboxyl groups on the grafted surface using a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).

-

Protein Coupling: Immerse the activated surface in a solution of the target protein in a suitable buffer (e.g., PBS, pH 7.4) and incubate for several hours at room temperature or overnight at 4°C.

-

Blocking: Block any remaining active sites on the surface by incubating with a blocking agent (e.g., bovine serum albumin or ethanolamine).

-

Washing: Wash the surface to remove any non-specifically bound protein.

Potential as a Linker in Drug Delivery

The bifunctional nature of this compound makes it a candidate for use as a linker in drug delivery systems, such as antibody-drug conjugates (ADCs).[3][4] In this context, the carboxylic acid end could be conjugated to a targeting moiety (like an antibody), while the acrylamide group could be modified to attach a cytotoxic drug. Alternatively, the acrylamide could be polymerized to form a drug-carrying nanoparticle. The hexanoic acid chain provides a flexible spacer, which can be important for optimal drug activity and target binding. While specific ADCs utilizing a this compound linker are not yet prevalent in literature, its structure aligns with the principles of linker design for controlled drug release.

Conclusion

This compound is a multifaceted chemical tool with significant applications in materials science and biotechnology. Its ability to form pH-responsive hydrogels, its crucial role in super-resolution microscopy through its amine-reactive derivative, and its utility in creating functionalized surfaces for biomolecule immobilization highlight its importance in contemporary research. As research in smart materials, advanced imaging, and targeted therapeutics continues to evolve, the demand for versatile molecules like this compound is likely to grow, opening up new avenues for scientific discovery and technological innovation.

References

- 1. Obtaining and Characterizing Poly(Acid Acrylic–co-Acrylamide) Hydrogels Reinforced with Cellulose Nanocrystals from Acacia farnesiana L. Willd (Huizache) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Characterization of 6-Acrylamidohexanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 6-Acrylamidohexanoic Acid, a bifunctional monomer crucial in various biomedical and pharmaceutical applications. A thorough understanding of its structural features, elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is paramount for its effective utilization in research and development. This document outlines the key spectral data, experimental methodologies, and structural correlations essential for scientists working with this compound.

Molecular Structure and Spectroscopic Correlation

This compound (C₉H₁₅NO₃, Molar Mass: 185.22 g/mol ) possesses a unique structure combining a terminal acrylamide group and a hexanoic acid chain. This bifunctionality allows it to act as a versatile building block in polymer synthesis, surface modification, and bioconjugation. The key functional groups amenable to spectroscopic analysis are the vinyl group, the amide linkage, the carboxylic acid, and the aliphatic backbone.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The following table summarizes the expected chemical shifts, multiplicities, coupling constants, and integrations for the protons in this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (vinyl, trans to C=O) | ~6.3 | dd | J = 17.0, 1.5 | 1H |

| H (vinyl, cis to C=O) | ~6.1 | dd | J = 17.0, 10.0 | 1H |

| H (vinyl, geminal) | ~5.6 | dd | J = 10.0, 1.5 | 1H |

| H (amide N-H) | ~6.0-7.0 | br s | - | 1H |

| H (α to C=O, acid) | ~2.3 | t | J = 7.5 | 2H |

| H (α to N) | ~3.3 | q | J = 7.0 | 2H |

| H (β, γ, δ to C=O, acid) | ~1.3-1.7 | m | - | 6H |

| H (carboxylic acid O-H) | ~10-12 | br s | - | 1H |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The expected chemical shifts for the carbons of this compound are presented below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (amide) | ~166 |

| C=O (carboxylic acid) | ~178 |

| CH₂ (vinyl) | ~126 |

| CH (vinyl) | ~131 |

| CH₂ (α to C=O, acid) | ~34 |

| CH₂ (α to N) | ~39 |

| CH₂ (β to C=O, acid) | ~24 |

| CH₂ (γ to C=O, acid) | ~26 |

| CH₂ (δ to C=O, acid) | ~29 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following key absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | N-H | Stretching |

| 3300-2500 (very broad) | O-H (carboxylic acid) | Stretching |

| ~3080 | =C-H (vinyl) | Stretching |

| 2940, 2860 | C-H (aliphatic) | Stretching |

| ~1710 | C=O (carboxylic acid) | Stretching |

| ~1660 | C=O (amide I) | Stretching |

| ~1625 | C=C (vinyl) | Stretching |

| ~1550 | N-H | Bending (amide II) |

| ~990, ~910 | =C-H (vinyl) | Out-of-plane bending |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 14 ppm.

-

Temperature: 298 K.

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumental Parameters (FT-IR):

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the structure and its spectral features.

Caption: General workflow for spectroscopic characterization.

Caption: Correlation of structure and spectral features.

This guide serves as a comprehensive resource for the spectroscopic characterization of this compound. The presented data and protocols will aid researchers in confirming the identity, purity, and structural integrity of this important chemical compound, thereby facilitating its successful application in their scientific endeavors.

A Technical Guide to 6-Acrylamidohexanoic Acid for Researchers and Drug Development Professionals

Introduction

6-Acrylamidohexanoic acid is a versatile bifunctional molecule increasingly utilized in biomedical research and drug development. Its structure, featuring a reactive acrylamide group at one end and a carboxylic acid at the other, makes it an ideal crosslinking agent and a key component in the synthesis of functionalized biomaterials. This guide provides an in-depth overview of its commercial sources, key applications, and detailed experimental protocols.

Commercial Sources and Suppliers

A variety of chemical suppliers offer this compound and its derivatives. The following table summarizes the offerings from several prominent suppliers to aid in the selection of the most suitable product for specific research needs.

| Supplier | Product Name | Catalog Number | Purity | Price (USD) | Quantity |

| TCI America | This compound | A1896 | >98.0% | $47.00 | 1 g |

| $135.00 | 5 g | ||||

| $406.00 | 25 g | ||||

| Sigma-Aldrich (via Ambeed, Inc.) | This compound | AMBH95E0807F | 95% | $11.50 | 100 mg |

| $13.80 | 250 mg | ||||

| $26.45 | 1 g | ||||

| $126.50 | 5 g | ||||

| $419.75 | 25 g | ||||

| Santa Cruz Biotechnology | This compound | sc-269989 | - | Contact for pricing | - |

| Thermo Fisher Scientific (Invitrogen) | Acryloyl-X, SE | A20770 | - | $228.00 | 5 mg |

Note: Prices are subject to change and may not include shipping and handling fees. Purity levels are as reported by the supplier. "SE" in Acryloyl-X, SE refers to succinimidyl ester, an activated form for amine reactivity.

Key Applications and Experimental Protocols

This compound and its derivatives are instrumental in several advanced research applications, primarily due to their ability to form stable covalent linkages with biomolecules and to polymerize into hydrogels.

Bioconjugation and Protein Modification

The carboxylic acid end of this compound can be activated, commonly as an N-hydroxysuccinimide (NHS) ester (commercially available as Acryloyl-X, SE), to react with primary amines on proteins and other biomolecules. This reaction forms a stable amide bond, tethering the acrylamide group to the molecule of interest. This is a foundational step in preparing proteins for incorporation into polyacrylamide matrices.[1]

This protocol is adapted from expansion microscopy (proExM) procedures.[2][3][4]

Materials:

-

Acryloyl-X, SE (e.g., Thermo Fisher Scientific, Cat. No. A20770)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein sample in a suitable buffer (amine-free, e.g., PBS)

Procedure:

-

Prepare Acryloyl-X, SE Stock Solution: Dissolve Acryloyl-X, SE in anhydrous DMSO to a concentration of 10 mg/mL. This stock solution can be stored at -20°C for several months.

-

Reaction Setup: Dilute the protein sample to the desired concentration in PBS. The protein concentration should be optimized for the specific application.

-

Anchoring Step: Immediately before use, dilute the 10 mg/mL Acryloyl-X, SE stock solution 1:100 in PBS to a final concentration of 0.1 mg/mL.

-

Incubation: Add the diluted Acryloyl-X, SE solution to the protein sample. The molar ratio of Acryloyl-X, SE to protein should be optimized, but a 10- to 20-fold molar excess of the crosslinker is a common starting point. Incubate the reaction mixture for at least 3-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

Quenching and Purification (Optional): The reaction can be quenched by adding an amine-containing buffer, such as Tris, to a final concentration of 20-50 mM. Excess, unreacted Acryloyl-X, SE can be removed by dialysis, size-exclusion chromatography, or buffer exchange.

Hydrogel Formation for Tissue Expansion and 3D Cell Culture

Acrylamide-modified biomolecules can be co-polymerized with acrylamide and a crosslinker (e.g., N,N'-methylenebisacrylamide) to form a hydrogel. This entraps the biomolecules within the polymer network. This principle is central to expansion microscopy (ExM), where the hydrogel-specimen composite is physically expanded, enabling super-resolution imaging on conventional microscopes.[2][4] this compound itself can also be used as a monomer in the synthesis of functional hydrogels for applications such as drug delivery and tissue engineering.

This protocol outlines the gelation step following protein anchoring with Acryloyl-X, SE.

Materials:

-

Acrylamide-modified sample

-

Monomer solution (e.g., 8.6% (w/v) sodium acrylate, 2.5% (w/v) acrylamide, 0.15% (w/v) N,N'-methylenebisacrylamide in PBS)

-

Ammonium persulfate (APS), 10% (w/v) in water, freshly prepared

-

Tetramethylethylenediamine (TEMED)

-

Gelation chamber

Procedure:

-

Prepare Monomer Solution: Prepare the monomer solution and chill it to 4°C.

-

Initiate Polymerization: In a fume hood, add 10% APS and TEMED to the chilled monomer solution. The final concentrations are typically 0.2% each. Mix gently but thoroughly.

-

Gelation: Place the acrylamide-modified sample in a gelation chamber. Add the monomer solution with initiators to the chamber, ensuring the sample is fully submerged.

-

Incubation: Incubate the gelation chamber in a humidified incubator at 37°C for at least 2 hours to allow for complete polymerization.

-

Digestion and Expansion: After gelation, the hydrogel-specimen composite is treated with a protease (e.g., Proteinase K) to mechanically homogenize the sample. The digested gel is then placed in deionized water to induce isotropic expansion.

Synthesis of this compound

For applications requiring larger quantities or for educational purposes, this compound can be synthesized from readily available starting materials.

This protocol describes a common synthetic route from 6-aminohexanoic acid and acryloyl chloride.

Materials:

-

6-Aminohexanoic acid

-

Acryloyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Starting Material: Dissolve 6-aminohexanoic acid and sodium carbonate in a mixture of water and dioxane in a flask. Cool the solution to approximately 5°C in an ice bath.

-

Acylation: Slowly add acryloyl chloride to the cooled solution with vigorous stirring. The sodium carbonate acts as a scavenger for the HCl byproduct.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Acidification: Acidify the reaction mixture with concentrated HCl. This protonates the carboxylate to form the desired carboxylic acid and neutralizes any excess sodium carbonate.

-

Extraction: Extract the product from the aqueous solution using ethyl acetate.

-

Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization.

References

Methodological & Application

Application Notes and Protocols for Hydrogel Synthesis using 6-Acrylamidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of hydrogels using 6-Acrylamidohexanoic Acid. This monomer is particularly valuable for creating pH-responsive hydrogels with potential applications in controlled drug delivery, tissue engineering, and smart biomaterials.

Introduction

This compound is a versatile monomer that contains a polymerizable acrylamide group and a pendant carboxylic acid group. This unique structure allows for the formation of hydrogels with tunable properties. The carboxylic acid moiety imparts pH-sensitivity, enabling the hydrogel to swell or shrink in response to changes in environmental pH. This characteristic is highly desirable for targeted drug delivery systems, as the hydrogel can be designed to release its payload in specific physiological environments, such as the neutral pH of the intestines, while remaining stable in the acidic conditions of the stomach.

Hydrogels synthesized from this compound can be prepared through various polymerization techniques, most commonly through free radical polymerization.[1] The properties of the resulting hydrogel, such as swelling ratio, mechanical strength, and degradation rate, can be tailored by adjusting the concentration of the monomer, the crosslinker, and the initiator, as well as by copolymerizing with other monomers.

Key Applications

-

pH-Responsive Drug Delivery: The carboxylic acid groups on the polymer backbone can be protonated or deprotonated depending on the pH.[2] In acidic environments, the groups are protonated, leading to a more compact hydrogel structure. In neutral or basic environments, the groups deprotonate, causing electrostatic repulsion between the polymer chains and resulting in significant swelling and drug release.[3][4]

-

Tissue Engineering: The biocompatibility and tunable mechanical properties of these hydrogels make them suitable as scaffolds for tissue regeneration.[5]

-

Sensors and Actuators: The pH-responsive nature of the hydrogels allows for their use in developing sensors that can detect pH changes or actuators that respond to pH stimuli.

Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive Poly(this compound) Hydrogel

This protocol describes the synthesis of a basic hydrogel using this compound via free radical polymerization.

Materials:

-

This compound (Monomer)

-

N,N'-Methylenebis(acrylamide) (MBA) (Crosslinker)

-

Ammonium Persulfate (APS) (Initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

-

Deionized (DI) Water

-

Phosphate Buffered Saline (PBS) at pH 7.4 and HCl solution at pH 2.0

Procedure:

-

Monomer Solution Preparation: Dissolve a specific amount of this compound and MBA in DI water to achieve the desired monomer and crosslinker concentrations (see Table 1 for examples).

-

Initiator Addition: Add the APS solution to the monomer solution and mix thoroughly.

-

Initiation of Polymerization: Add TEMED to the solution to accelerate the polymerization process. Immediately pour the solution into a mold (e.g., between two glass plates with a spacer).

-

Gelation: Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

-

Purification: After gelation, immerse the hydrogel in a large volume of DI water for 24-48 hours to remove any unreacted monomers, initiator, and other impurities. The water should be changed periodically.[1]

-

Equilibration: For specific applications, equilibrate the hydrogel in the desired buffer solution (e.g., PBS pH 7.4) before characterization.

Protocol 2: Characterization of Swelling Behavior

This protocol details the method for determining the pH-dependent swelling ratio of the synthesized hydrogel.

Materials:

-

Synthesized Poly(this compound) hydrogel

-

Buffer solutions (e.g., pH 2.0 and pH 7.4)

-

Analytical balance

-

Filter paper

Procedure:

-

Drying: Lyophilize or oven-dry a sample of the purified hydrogel until a constant weight is achieved. Record this as the dry weight (Wd).

-

Swelling: Immerse the dried hydrogel sample in a buffer solution of a specific pH (e.g., pH 2.0 or pH 7.4) at a constant temperature (e.g., 37°C).

-

Weighing: At regular time intervals, remove the hydrogel from the buffer, gently blot the surface with filter paper to remove excess water, and weigh it. Record this as the swollen weight (Ws).

-

Equilibrium Swelling: Continue this process until the hydrogel reaches a constant weight, indicating that equilibrium swelling has been achieved.

-

Calculation: Calculate the swelling ratio (SR) at each time point using the following equation:

SR (%) = [(Ws - Wd) / Wd] * 100

-

Repeat: Repeat the experiment with buffer solutions of different pH values to determine the pH-responsiveness of the hydrogel.

Protocol 3: Mechanical Testing - Uniaxial Tensile Test

This protocol outlines the procedure for evaluating the mechanical properties of the hydrogel.

Materials:

-

Synthesized and equilibrated hydrogel samples (cut into a specific geometry, e.g., dumbbell shape)

-

Tensile testing machine with a suitable load cell

Procedure:

-

Sample Preparation: Prepare hydrogel samples with standardized dimensions according to ASTM standards (e.g., ASTM D638).[6]

-

Mounting: Securely clamp the hydrogel sample in the grips of the tensile testing machine.

-

Testing: Apply a uniaxial tensile load at a constant strain rate until the sample fractures.

-

Data Acquisition: Record the force and displacement data throughout the test.

-

Calculation: From the stress-strain curve, determine the following parameters:

-

Tensile Strength: The maximum stress the hydrogel can withstand before fracturing.

-

Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the stiffness of the material.

-

Elongation at Break: The maximum strain the hydrogel can endure before fracturing.

-

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of poly(this compound)-based hydrogels.

Table 1: Formulation Parameters for Hydrogel Synthesis

| Formulation Code | This compound (mol%) | MBA (mol% relative to monomer) | APS (mol% relative to monomer) | TEMED (mol% relative to monomer) |

| PAAH-1 | 10 | 1 | 0.5 | 0.5 |

| PAAH-2 | 10 | 2 | 0.5 | 0.5 |

| PAAH-3 | 15 | 1 | 0.5 | 0.5 |

Table 2: Swelling Ratio of PAAH Hydrogels at Different pH Values

| Formulation Code | Equilibrium Swelling Ratio at pH 2.0 (%) | Equilibrium Swelling Ratio at pH 7.4 (%) |

| PAAH-1 | 150 ± 15 | 1200 ± 50 |

| PAAH-2 | 120 ± 10 | 950 ± 40 |

| PAAH-3 | 180 ± 20 | 1500 ± 60 |

Table 3: Mechanical Properties of PAAH Hydrogels

| Formulation Code | Tensile Strength (kPa) | Young's Modulus (kPa) | Elongation at Break (%) |

| PAAH-1 | 50 ± 5 | 25 ± 3 | 300 ± 25 |

| PAAH-2 | 75 ± 8 | 40 ± 4 | 250 ± 20 |

| PAAH-3 | 65 ± 6 | 35 ± 4 | 350 ± 30 |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Polymerization of 6-Acrylamidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(6-acrylamidohexanoic acid), a versatile polymer with potential applications in drug delivery, biomaterials, and other biomedical fields. The protocols cover both conventional free radical polymerization and controlled radical polymerization techniques, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Introduction

This compound is a functional monomer that contains a vinyl group for polymerization, a flexible hexanoic acid spacer, and a terminal carboxylic acid group. This carboxylic acid moiety provides a handle for further functionalization or can impart pH-responsive properties to the resulting polymer. The ability to control the molecular weight and architecture of poly(this compound) is crucial for tailoring its properties for specific applications. This document outlines methods to achieve this through different polymerization techniques.

Data Presentation: Polymerization of N-Acryloyl Amino Acid Monomers

| Monomer | RAFT Agent | Photocatalyst | Solvent | Time (h) | Conversion (%) | Mn (kDa) | Mw (kDa) | Ð (Mw/Mn) |

| N-acryloyl-L-phenylalanine methyl ester | DDMAT | Ir(ppy)3 | DMSO | 4 | 95 | 18.1 | 19.7 | 1.09 |

| N-acryloyl-L-leucine methyl ester | DDMAT | Ir(ppy)3 | DMSO | 4 | 98 | 20.4 | 22.2 | 1.09 |

| N-acryloyl-glycine methyl ester | DDMAT | Ir(ppy)3 | DMSO | 4 | 92 | 15.8 | 17.1 | 1.08 |

Note: This table is illustrative of the controlled polymerization of similar monomers and highlights the expected low polydispersity. Mn = Number-average molecular weight, Mw = Weight-average molecular weight, Ð = Polydispersity Index (PDI).

Experimental Protocols

Protocol 1: Free Radical Polymerization in Aqueous Solution

This protocol describes a method for the free radical polymerization of this compound to form a homopolymer in water. This method is relatively simple but offers limited control over the polymer's molecular weight and dispersity.[3]

Materials:

-

This compound (monomer)

-

Sodium hydroxide (NaOH)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized water (solvent)

-

Nitrogen gas

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the desired amount of this compound in deionized water.

-

Add an equimolar amount of NaOH to deprotonate the carboxylic acid group, which increases the monomer's solubility in water.

-

Transfer the solution to a reaction vessel equipped with a magnetic stirrer and a gas inlet/outlet.

-

Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

While maintaining a nitrogen atmosphere, add the desired amount of APS solution, followed by the addition of TEMED to accelerate the initiation at elevated temperatures.

-

Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and allow the polymerization to proceed overnight.

-

After the polymerization is complete, cool the reaction mixture to room temperature.

-

Precipitate the polymer by adding hydrochloric acid (1:1) to protonate the carboxylate groups, causing the polymer to become insoluble.

-

Isolate the polymer by filtration, wash it thoroughly with deionized water, and dry it under vacuum.

Characterization: The resulting polymer can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the polymerization by observing the disappearance of the vinyl C=C bond peak and the presence of the polymer backbone signals. Due to the limited solubility of the protonated polymer, molecular weight determination by conventional Gel Permeation Chromatography (GPC) might be challenging.[3]

Protocol 2: Controlled Radical Polymerization via RAFT

This protocol provides a general framework for the controlled polymerization of this compound using RAFT polymerization. This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2] Photoinduced PET-RAFT is a suitable method for N-acryloyl amino acid monomers.[1][2]

Materials:

-

This compound (monomer)

-

A suitable RAFT agent (e.g., a trithiocarbonate like S,S-dibenzyl trithiocarbonate or DDMAT)

-

A radical initiator (e.g., a photoinitiator like Ir(ppy)3 for PET-RAFT or a thermal initiator like AIBN)

-

An appropriate solvent (e.g., methanol or dimethyl sulfoxide (DMSO))

-

Nitrogen gas or Argon gas

-

Light source for photoinitiation (if applicable)

Procedure:

-

In a Schlenk flask, dissolve the this compound monomer, the RAFT agent, and the initiator in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target degree of polymerization. The initiator concentration is typically much lower than the RAFT agent concentration.

-

Seal the flask with a rubber septum and deoxygenate the solution by purging with an inert gas (nitrogen or argon) for at least 30 minutes. Alternatively, perform several freeze-pump-thaw cycles.

-

If using a thermal initiator, immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

If using a photoinitiator, place the flask under a suitable light source (e.g., blue LED light for Ir(ppy)3).

-

Allow the polymerization to proceed for the desired amount of time. The reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Isolate the polymer by precipitation in a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration or centrifugation.

-

Dry the polymer under vacuum to a constant weight.

Characterization: The resulting polymer should be characterized by ¹H NMR to determine the final monomer conversion and by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Ð = Mw/Mn).

Mandatory Visualizations

Below are diagrams illustrating the experimental workflows.

Caption: Workflow for Free Radical Polymerization.

Caption: Workflow for RAFT Polymerization.

References

- 1. [PDF] Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization | Semantic Scholar [semanticscholar.org]

- 2. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. epub.jku.at [epub.jku.at]

Application Notes and Protocols for Bioconjugation Using 6-Acrylamidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acrylamidohexanoic acid is a versatile heterobifunctional crosslinker that plays a crucial role in modern bioconjugation techniques. When activated, typically as an N-hydroxysuccinimide (NHS) ester (Acryloyl-X, SE), it serves as a powerful tool for covalently linking amine-containing biomolecules to acrylamide polymers. This unique functionality has made it an indispensable reagent in a variety of applications, from super-resolution microscopy to the development of novel biosensors and protein microarrays.

The molecule possesses a carboxyl group that can be activated to an NHS ester, which readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds. The acrylamide group at the other end of the molecule can then be co-polymerized into a polyacrylamide hydrogel. This allows for the stable anchoring of biomolecules within a polymer matrix, a feature that is central to its utility.

These application notes provide a comprehensive overview of the use of this compound (and its activated NHS ester form, Acryloyl-X, SE) in key bioconjugation applications. Detailed protocols for its use in expansion microscopy, protein immobilization on gold nanoparticles for biosensors, and the fabrication of protein microarrays are provided.

Core Principles of this compound (Acryloyl-X, SE) Bioconjugation

The bioconjugation process using Acryloyl-X, SE is a two-step process. First, the NHS ester reacts with primary amines (e.g., the epsilon-amine of lysine residues or the N-terminus of proteins) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[1][2] The second step involves the polymerization of the acrylamide group into a polyacrylamide matrix. This process is typically initiated by free-radical polymerization using initiators like ammonium persulfate (APS) and a catalyst such as tetramethylethylenediamine (TEMED).

Data Presentation: Quantitative Insights into NHS Ester Bioconjugation

The efficiency and stability of the bioconjugation reaction are critical for reproducible and reliable results. The following tables summarize key quantitative data related to NHS ester chemistry, which is the reactive component of Acryloyl-X, SE.

| Parameter | Condition | Value | Reference(s) |

| Optimal Reaction pH | Amine Conjugation | 7.2 - 8.5 | [1][2] |

| Carbodiimide Activation (EDC) | 4.5 - 7.2 | [2] | |

| NHS Ester Half-life (Hydrolysis) | pH 7.0, 0°C | 4 - 5 hours | [3] |

| pH 8.6, 4°C | 10 minutes | [3] | |

| pH 7, Aqueous Solution | Hours | [2] | |

| pH 9, Aqueous Solution | Minutes | [2] | |

| Typical Reaction Time | Room Temperature or 4°C | 0.5 - 4 hours | [2] |

| Recommended Molar Ratio (Dye:Antibody) | Initial Experiments | 10:1 to 20:1 |

| Feature | Amide Bond (from NHS Ester) | Thioether Bond (Maleimide Chemistry) |

| Formation Chemistry | Acylation of an amine by an activated carboxylic acid | Michael addition of a thiol to a maleimide |

| Chemical Stability | Highly stable due to resonance stabilization. Hydrolysis requires harsh conditions. | Susceptible to retro-Michael reaction and thiol exchange, especially with endogenous thiols. |

| Enzymatic Stability | Generally stable to proteases unless part of a specific recognition sequence. | Generally stable to proteases. |

| In Vivo Fate | Generally very stable in circulation, leading to a longer half-life of the bioconjugate. | Can lead to premature payload release and exchange with other biomolecules. |

| Relative Stability in Plasma (7 days) | > 90% | 30 - 60% |

Application 1: Super-Resolution Imaging via Expansion Microscopy (ExM)

Expansion microscopy is a powerful technique that achieves super-resolution imaging by physically expanding the biological sample. This compound, in its NHS ester form (Acryloyl-X, SE), is a critical reagent in the protein-retention expansion microscopy (proExM) protocol.[4][5] It acts as an anchor, covalently linking proteins within the sample to a swellable hydrogel.

Experimental Workflow: Expansion Microscopy

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Basics of Expansion Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expansion Microscopy: Toward Nanoscale Imaging of a Diverse Range of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-Acrylamidohexanoic Acid in Expansion Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Expansion Microscopy (ExM) is a powerful technique that circumvents the diffraction limit of conventional light microscopy by physically expanding the biological specimen itself.[1][2][3][4] This is achieved by embedding the sample in a swellable polyelectrolyte hydrogel, which then undergoes isotropic expansion when placed in deionized water.[2][4][5] A key variant of this technique is Protein-Retention Expansion Microscopy (proExM), which enables the visualization of endogenous proteins using standard fluorescently labeled antibodies or fluorescent proteins.[1][2][6][7] Central to the proExM protocol is the use of 6-Acrylamidohexanoic Acid, Succinimidyl Ester , commonly known as Acryloyl-X, SE or AcX .[2][7][8]